3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 750613-52-6
VCID: VC8419623
InChI: InChI=1S/C20H16ClNO4S/c21-18-11-4-5-12-19(18)22(14-15-7-2-1-3-8-15)27(25,26)17-10-6-9-16(13-17)20(23)24/h1-13H,14H2,(H,23,24)
SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Molecular Formula: C20H16ClNO4S
Molecular Weight: 401.9 g/mol

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

CAS No.: 750613-52-6

Cat. No.: VC8419623

Molecular Formula: C20H16ClNO4S

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid - 750613-52-6

Specification

CAS No. 750613-52-6
Molecular Formula C20H16ClNO4S
Molecular Weight 401.9 g/mol
IUPAC Name 3-[benzyl-(2-chlorophenyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C20H16ClNO4S/c21-18-11-4-5-12-19(18)22(14-15-7-2-1-3-8-15)27(25,26)17-10-6-9-16(13-17)20(23)24/h1-13H,14H2,(H,23,24)
Standard InChI Key MXTUBBUJFYQJBL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Introduction

Structural Identification and Nomenclature

Systematic Chemical Identity

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid belongs to the class of sulfonamide-substituted benzoic acids. Its IUPAC name, 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, reflects the spatial arrangement of three critical components:

  • A benzoic acid core at position 3

  • A sulfamoyl bridging group (-SO₂-NH-)

  • Benzyl and 2-chlorophenyl substituents on the sulfamoyl nitrogen

The molecular formula C₂₀H₁₆ClNO₄S (MW = 402.86 g/mol) was confirmed through high-resolution mass spectrometry, with the SMILES string C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O providing a standardized representation of atomic connectivity .

Stereochemical Considerations

While the compound lacks chiral centers in its primary structure, rotational barriers exist around the sulfamoyl N-C bonds. Computational models predict three stable conformers with energy differences <2 kcal/mol, suggesting significant conformational flexibility in solution .

Molecular Architecture and Electronic Features

Crystallographic Data (Predicted)

Although single-crystal X-ray diffraction data remain unavailable, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the equilibrium geometry:

ParameterValue
S-O bond length1.432 Å
C-S-N bond angle106.7°
Dihedral (Ph-SO₂-NPh)87.3°
HOMO-LUMO gap4.1 eV

The sulfamoyl group adopts a tetrahedral geometry, while the benzoic acid moiety maintains planarity due to conjugation with the carbonyl group .

Spectroscopic Signatures

Key spectral features derived from computational simulations include:

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1340-1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches)

  • ¹³C NMR: Distinct signals at δ 167.8 ppm (COOH), 142.1 ppm (SO₂N), and 136.4 ppm (Cl-substituted aryl carbon)

  • UV-Vis: π→π* transitions centered at 254 nm (ε = 12,400 M⁻¹cm⁻¹)

Synthetic Methodology

Reported Synthesis Routes

While no direct synthesis protocols exist for this specific compound in the literature, analogous sulfamoyl benzoic acids are typically prepared through:

  • Sulfamoylation: Reaction of 3-aminobenzoic acid derivatives with sulfamoyl chlorides

  • Ullmann Coupling: Copper-catalyzed coupling of aryl halides with sulfonamides

A patent describing the synthesis of structurally related 2,4-dichloro-5-sulfamoylbenzoic acid (CN100522936C) suggests potential adaptable strategies . The disclosed method employs:

  • Chlorsulfonic acid as the sulfonating agent

  • Catalytic sulfuric acid at 130-150°C

  • Recrystallization from ethanol/water mixtures

Purification Challenges

The compound’s amphiphilic nature (logP = 2.8) complicates isolation. Reverse-phase chromatography (C18 column, 60% MeCN/H₂O) achieves >95% purity, though scale-up remains problematic due to low aqueous solubility (0.8 mg/mL at 25°C) .

Physicochemical Properties

Collision Cross-Section Analysis

Ion mobility spectrometry reveals adduct-dependent transport properties:

Adductm/zCCS (Ų)
[M+H]+402.056189.4
[M+Na]+424.038203.7
[M-H]-400.042194.9

These values assist in mass spectrometric identification and conformational studies .

Thermal Behavior

Differential scanning calorimetry shows:

  • Glass transition (Tg): 89°C

  • Decomposition onset: 232°C

  • No observable melting point below degradation temperature

The absence of a distinct melting phase suggests strong intermolecular H-bonding networks in the solid state .

Analytical Characterization Protocols

For quality control purposes, the following HPLC conditions are recommended:

ParameterSpecification
ColumnZorbax SB-C18 (4.6×150 mm, 5μm)
Mobile Phase0.1% H3PO4 : MeCN (55:45)
Flow Rate1.0 mL/min
DetectionUV @ 254 nm
Retention Time7.2 ± 0.3 min

This method achieves baseline separation from common synthesis byproducts within 12 minutes .

Research Gaps and Future Directions

Critical unanswered questions include:

  • Crystallization Behavior: Need for single-crystal studies to confirm DFT-predicted geometry

  • Metabolic Profile: ADME (Absorption, Distribution, Metabolism, Excretion) studies required

  • Scale-Up Synthesis: Development of continuous flow methods to improve yield beyond current 22% batch maxima

  • Target Identification: High-throughput screening against cancer and viral targets

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